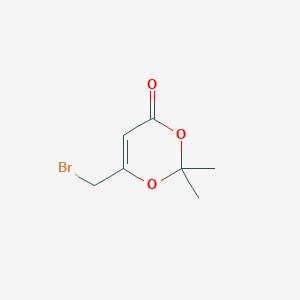
4H-1,3-Dioxin-4-one, 6-(bromomethyl)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxin derivatives. This compound is characterized by the presence of a bromomethyl group attached to a dioxin ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 2,2-dimethyl-4H-1,3-dioxin-4-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . This reaction proceeds via a radical mechanism, leading to the formation of the desired bromomethylated product.
Industrial Production Methods
In an industrial setting, the production of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. The use of green solvents and catalysts can further enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), yielding the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (acetone, ethanol), and bases (potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity . The compound’s effects are mediated through pathways involving electrophilic substitution and covalent bonding with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- 2-Bromomethylquinoline-3-carboxylate
Uniqueness
6-(Bromomethyl)-2,2-dimethyl-4H-1,3-dioxin-4-one is unique due to its specific dioxin ring structure and the presence of two methyl groups, which confer distinct chemical properties. This compound’s reactivity and versatility in various chemical reactions make it a valuable tool in synthetic chemistry and scientific research.
Eigenschaften
CAS-Nummer |
81956-30-1 |
|---|---|
Molekularformel |
C7H9BrO3 |
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
6-(bromomethyl)-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(2)10-5(4-8)3-6(9)11-7/h3H,4H2,1-2H3 |
InChI-Schlüssel |
HPJDBTSUOAQLJU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=CC(=O)O1)CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


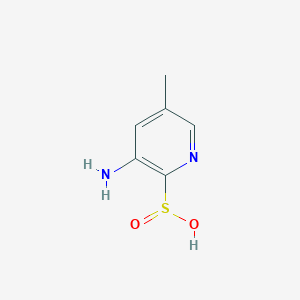

![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
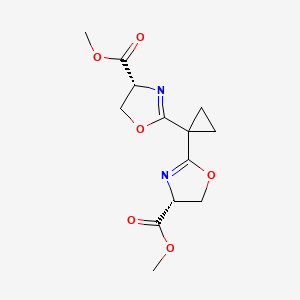

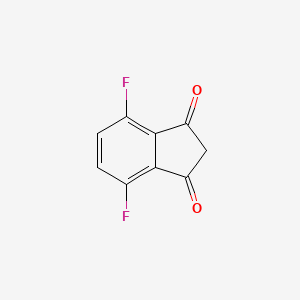
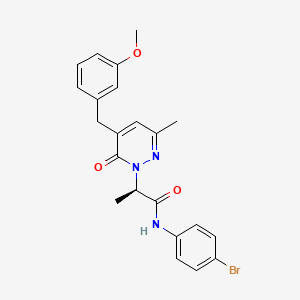
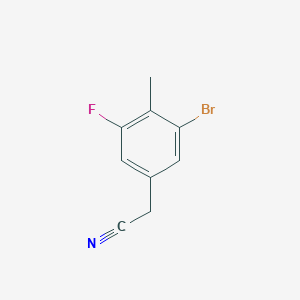
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
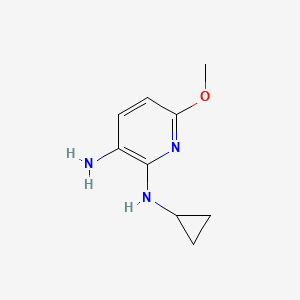
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
